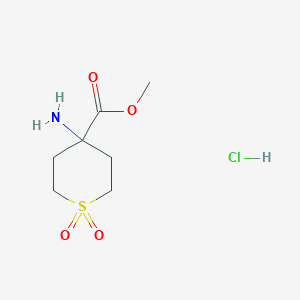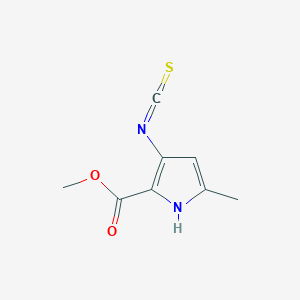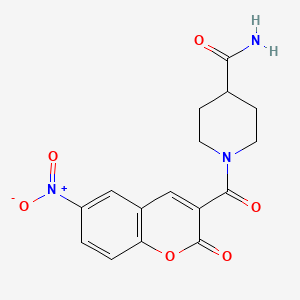![molecular formula C13H12N4OS2 B2734156 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea CAS No. 1219844-32-2](/img/structure/B2734156.png)
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are known for their anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions. For example, one reaction involved the formation of a compound through a reaction with pyridine-4-carbaldehyde in the presence of glacial acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some benzothiazole derivatives have been found to have a melting point of over 350°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that certain benzofuran derivatives, including those related to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea, exhibit potential antimicrobial and antifungal activities. For instance, Rida et al. (2006) synthesized a series of benzofuran derivatives and found that some compounds showed mild antifungal activity, though none demonstrated significant anticancer activity (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006). Similarly, Venkatesh, Bodke, and Biradar (2010) reported the synthesis of thiazolidin-4-one derivatives with antimicrobial and analgesic activity (Venkatesh, Bodke, & Biradar, 2010).
Applications in Heterocyclic Synthesis
The gas-phase pyrolysis of certain substituted aminoazoles, related to this compound, has been studied by Al-Awadi and Elnagdi (1997). This research highlighted the potential use of such reactions in heterocyclic synthesis (Al-Awadi & Elnagdi, 1997).
Antimicrobial Polyurethane Coating
El‐Wahab et al. (2014) explored the use of coumarin–thiazole derivatives, which are structurally similar to this compound, in antimicrobial polyurethane coatings. They found that these coatings exhibited a very good antimicrobial effect (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Synthetic Studies on Bacitracin
Hirotsu, Shiba, and Kaneko (1970) conducted synthetic studies on bacitracin, which involved the use of thiazoline peptides. This research provides insights into the role of such compounds in the synthesis of important peptides (Hirotsu, Shiba, & Kaneko, 1970).
Antiallergy Agents
Hargrave, Hess, and Oliver (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents. This indicates the potential use of similar compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Synthesis and Reactions of 8-Ethoxycoumarin Derivatives
Mohamed et al. (2012) synthesized 8-ethoxycoumarin derivatives with thiazole and screened them for antimicrobial activity. This study highlights the versatility of thiazole derivatives in creating compounds with biological activities (Mohamed et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHZPHNSRKGSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
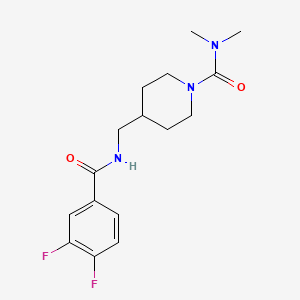


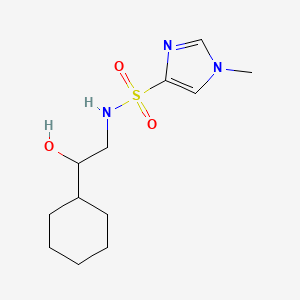
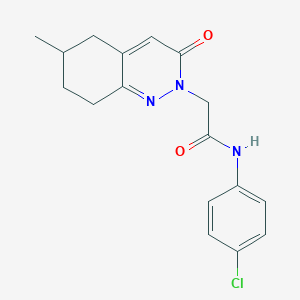

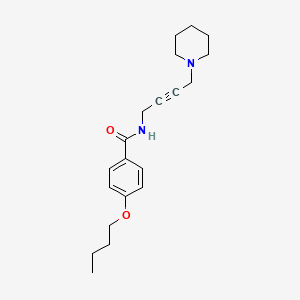
![2-(4-chlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2734085.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)

